Ethyl 2,3-dioxoquinoxaline-6-carboxylate
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Overview
Description
Ethyl 2,3-dioxoquinoxaline-6-carboxylate is a chemical compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,3-dioxoquinoxaline-6-carboxylate can be synthesized through several methods. One common approach involves the reaction of 1,2-diamines with 1,2-diketones in the presence of a catalyst. For instance, a titanium silicate (TS-1) catalyst can be used in methanol at room temperature to achieve high yields . Another method involves the use of phosphorous oxychloride (POCl3) and sodium azide, which results in the formation of bistetrazoloquinoxalines .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable reactions that can be performed on a multigram scale. The use of recyclable catalysts and mild reaction conditions are preferred to ensure cost-effectiveness and sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dioxoquinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into different quinoxaline-based compounds.
Substitution: Substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include titanium(III) chloride for reduction and phosphorous oxychloride for substitution . Reaction conditions often involve ambient temperature and the use of solvents like methanol .
Major Products
The major products formed from these reactions are typically quinoxaline derivatives with various functional groups, which can be further utilized in different applications .
Scientific Research Applications
Ethyl 2,3-dioxoquinoxaline-6-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Quinoxaline derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Medicine: This compound is being investigated for its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of ethyl 2,3-dioxoquinoxaline-6-carboxylate involves its interaction with molecular targets and pathways in biological systems. Quinoxaline derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of ethyl 2,3-dioxoquinoxaline-6-carboxylate.
2,3-Diketoquinoxaline: A closely related compound with similar chemical properties.
Bistetrazoloquinoxaline: A derivative formed through specific synthetic routes.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H8N2O4 |
---|---|
Molecular Weight |
232.19 g/mol |
IUPAC Name |
ethyl 2,3-dioxoquinoxaline-6-carboxylate |
InChI |
InChI=1S/C11H8N2O4/c1-2-17-11(16)6-3-4-7-8(5-6)13-10(15)9(14)12-7/h3-5H,2H2,1H3 |
InChI Key |
QELDBBONFQIYAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=NC(=O)C(=O)N=C2C=C1 |
Origin of Product |
United States |
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